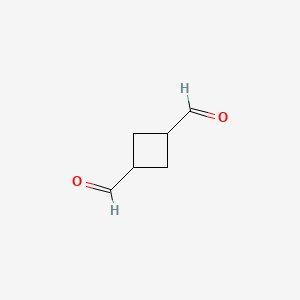
Cyclobutane-1,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutane-1,3-dicarbaldehyde is an organic compound with the molecular formula C6H8O2 It is a derivative of cyclobutane, a four-membered ring structure, with two aldehyde groups attached at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
Cyclobutane-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of alkenes. For instance, the photodimerization of trans-cinnamic acid can yield cyclobutane derivatives, which can then be further functionalized to produce this compound .
Industrial Production Methods
化学反応の分析
Types of Reactions
Cyclobutane-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products
Oxidation: Cyclobutane-1,3-dicarboxylic acid.
Reduction: Cyclobutane-1,3-dimethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学的研究の応用
Cyclobutane-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers. Its unique structure makes it valuable for studying ring strain and reactivity.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into cyclobutane derivatives has shown potential for developing new drugs and therapeutic agents.
作用機序
The mechanism of action of cyclobutane-1,3-dicarbaldehyde involves its reactivity due to the presence of aldehyde groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Cyclobutane-1,3-dicarbaldehyde can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,2-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of aldehydes.
Cyclobutane-1,3-dicarboxylic acid: Another similar compound with carboxylic acid groups.
Cyclobutane-1,2,3,4-tetracarboxylic acid: A more heavily substituted cyclobutane derivative.
These compounds share the cyclobutane ring structure but differ in the functional groups attached, leading to variations in reactivity and applications .
This compound stands out due to its unique combination of aldehyde groups and the cyclobutane ring, making it a valuable compound for various chemical and industrial applications.
特性
CAS番号 |
77614-66-5 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
cyclobutane-1,3-dicarbaldehyde |
InChI |
InChI=1S/C6H8O2/c7-3-5-1-6(2-5)4-8/h3-6H,1-2H2 |
InChIキー |
FDKPKAMUQMKUOA-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile](/img/structure/B13253166.png)
![4-[(2-Ethylcyclohexyl)amino]butan-2-ol](/img/structure/B13253168.png)
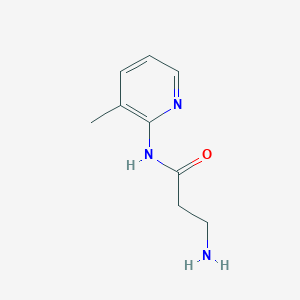
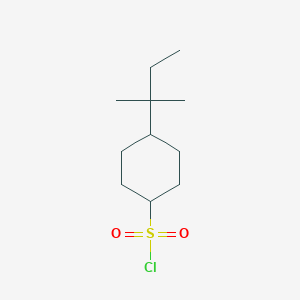
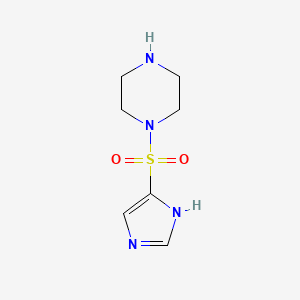
![1-Azaspiro[5.5]undecan-2-one](/img/structure/B13253200.png)

![1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13253208.png)
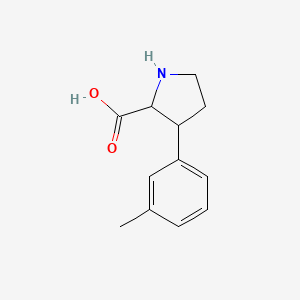

![2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253220.png)
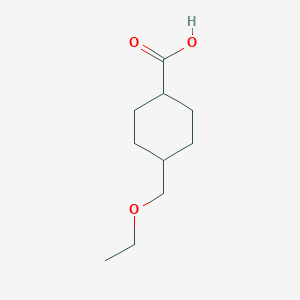
![Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]](/img/structure/B13253233.png)
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13253237.png)
